molecular formula C24H20Br2N4O2 B3841831 N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide

N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide

Cat. No. B3841831
M. Wt: 556.2 g/mol
InChI Key: SHNGQFWINJIMEN-DPCVLPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide, also known as BBET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBET belongs to the class of hydrazones, which are known for their diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide is not fully understood. However, it has been proposed that N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has been reported to have antimicrobial activity against Gram-positive bacteria. However, the biochemical and physiological effects of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer, anti-inflammatory, and antimicrobial activities. However, N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, the mechanism of action of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.

Future Directions

There are several future directions for research on N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide. One direction is to investigate the mechanism of action of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide in more detail. Understanding the mode of action of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide will help in the development of more effective therapeutic strategies. Another direction is to evaluate the toxicity and pharmacokinetics of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide in vivo. This will provide important information on the safety and efficacy of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide as a therapeutic agent. Additionally, the potential of N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide as a lead compound for the development of new drugs with improved properties can be explored.

Scientific Research Applications

N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast, lung, and prostate cancer. N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide has been reported to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

1-N,4-N-bis[(E)-1-(4-bromophenyl)ethylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2N4O2/c1-15(17-7-11-21(25)12-8-17)27-29-23(31)19-3-5-20(6-4-19)24(32)30-28-16(2)18-9-13-22(26)14-10-18/h3-14H,1-2H3,(H,29,31)(H,30,32)/b27-15+,28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNGQFWINJIMEN-DPCVLPDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=C(C=C2)Br)\C)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,4-N-bis[(E)-1-(4-bromophenyl)ethylideneamino]benzene-1,4-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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